(4-Acetylphenyl)acetaldehyde is an organic compound with the molecular formula C10H10O2. It features an acetyl group attached to a phenyl ring, which is further connected to an acetaldehyde functional group. This compound is characterized by its aromatic properties and the presence of both carbonyl and acetyl functionalities, making it a versatile intermediate in organic synthesis.
Research on (4-Acetylphenyl)acetaldehyde indicates potential biological activities, particularly in the context of anti-proliferative effects. For example, derivatives of this compound have shown activity against various cancer cell lines, suggesting that modifications to its structure could enhance its therapeutic potential . The presence of specific functional groups allows for interactions with biological macromolecules, influencing their activity.
Several synthesis methods exist for (4-Acetylphenyl)acetaldehyde:
(4-Acetylphenyl)acetaldehyde finds applications in various fields:
Interaction studies on (4-Acetylphenyl)acetaldehyde focus on its binding affinity with biological targets. The compound's structure allows it to form hydrogen bonds and engage in π–π interactions with enzymes and receptors, which can modulate their activity. These interactions are crucial for understanding its potential therapeutic effects and optimizing its chemical properties for drug development .
Several compounds share structural similarities with (4-Acetylphenyl)acetaldehyde. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-Acetophenone | Contains an acetophenone structure | Lacks the aldehyde functionality |
| Acetophenone oxime | Oxime derivative of acetophenone | Contains a nitrogen functional group |
| 4-Hydroxyacetophenone | Hydroxyl group instead of an aldehyde | Exhibits different reactivity due to hydroxyl presence |
| N-(4-acetylphenyl)-2-(5-chloroindol-1-yl)acetamide | Contains indole structure along with acetophenone | Unique due to indole functionality affecting reactivity |
The uniqueness of (4-Acetylphenyl)acetaldehyde lies in its combination of both an acetophenone structure and an aldehyde group, providing distinct reactivity patterns not found in other similar compounds. This dual functionality allows it to participate in diverse
The functionalization of (4-acetylphenyl)acetaldehyde relies heavily on catalysts that enhance electrophilicity at the aldehyde group while preserving the acetyl moiety. Homogeneous palladium complexes, such as Pd(OAc)₂ with phosphine ligands, have demonstrated efficacy in facilitating cross-coupling reactions. For instance, Suzuki-Miyaura couplings using arylboronic acids achieve 85–92% yields under mild conditions (60°C, 12 h) when catalyzed by Pd(PPh₃)₄ in tetrahydrofuran. Heterogeneous systems, including zeolite-encapsulated gold nanoparticles, enable oxidative transformations with turnover frequencies (TOFs) exceeding 1,200 h⁻¹, as observed in the conversion to α,β-unsaturated aldehydes.
Enzymatic approaches inspired by phenyl acetaldehyde reductases (OePAR1.1 and OePAR1.2) offer biocatalytic routes. These NADPH-dependent enzymes reduce 3,4-dihydroxyphenylacetaldehyde to hydroxytyrosol with apparent Km values of 0.6–0.8 µmol min⁻¹ mg⁻¹, suggesting potential adaptability for acetylphenyl derivatives.
Regioselectivity in electrophilic additions to (4-acetylphenyl)acetaldehyde is governed by electronic effects from the acetyl group. Nitration at the para-position of the acetylphenyl ring proceeds with 98% selectivity using HNO₃/H₂SO₄ at 0°C, as the acetyl moiety deactivates the ring and directs electrophiles to the acetaldehyde side chain. Conversely, bromination with Br₂ in acetic acid favors α-position addition to the aldehyde, forming 2-bromo-(4-acetylphenyl)acetaldehyde in 76% yield.
Density functional theory (DFT) calculations reveal that the acetyl group’s electron-withdrawing nature lowers the LUMO energy at the β-carbon of the aldehyde, facilitating nucleophilic attack. This aligns with experimental observations where Grignard reagents preferentially add to the β-position under kinetic control.
Friedel-Crafts acylation using (4-acetylphenyl)acetaldehyde enables the synthesis of polycyclic aromatics. In the presence of AlCl₃, intramolecular cyclization yields tricyclic ketones via a tandem acylation-alkylation mechanism. For example, reaction with resorcinol derivatives produces dibenzofuran analogs with 88% yield at 80°C.
The cumene process, widely used in phenol-acetone production, provides insights into scaling these reactions. Byproduct acetophenone formation during isopropylbenzene hydroperoxide rearrangement highlights the importance of optimizing stoichiometry to minimize undesired intermediates.
Solvent polarity critically influences reaction rates and equilibria. In two-phase systems (water/benzene), hypochlorite-mediated oxidations of amino acids to aldehydes achieve 90% efficiency by extracting intermediates into the organic phase, preventing overoxidation. Polar aprotic solvents like dimethylformamide (DMF) accelerate nucleophilic additions by stabilizing transition states, whereas nonpolar solvents favor cyclization by entropic effects.
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 2.4 × 10⁻³ | 92 |
| Toluene | 2.4 | 1.1 × 10⁻³ | 78 |
| Water | 80.1 | 3.7 × 10⁻⁴ | 65 |
Dehydration of (4-acetylphenyl)acetaldehyde precursors to form α,β-unsaturated aldehydes is catalyzed by transition metals. Copper(II) sulfate in refluxing xylene promotes β-elimination with 81% yield, while palladium on carbon (Pd/C) under hydrogen atmosphere facilitates reductive dehydration at 120°C. Mechanistic studies indicate that Pd(0) species activate C–O bonds via oxidative addition, followed by β-hydride elimination to release water.
Enzymatic dehydration pathways, such as those mediated by OeAAS, demonstrate stereo-specificity but require genetic engineering for broader substrate compatibility.
(4-Acetylphenyl)acetaldehyde and its structural derivatives demonstrate significant anti-proliferative activity against gastrointestinal cancer cell lines through multiple mechanistic pathways [1] [2]. Research on related acetylphenyl compounds has revealed considerable cytotoxic effects, with derivatives showing enhanced activity compared to conventional chemotherapeutic agents [3]. The compound 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate, structurally similar to (4-Acetylphenyl)acetaldehyde, has been shown to exhibit considerable anti-proliferative activity when screened against various cancer cell lines [1] [4].
Studies investigating acetylphenyl derivatives have demonstrated structure-dependent anti-proliferative activity against gastrointestinal cancer models [3]. The most promising compounds in this class showed half-maximal inhibitory concentration values ranging from 2.47 to 25.4 micromolar in A549 human lung adenocarcinoma cells, with several derivatives exhibiting superior activity compared to cisplatin [3]. Notably, compounds bearing hydroxyimino fragments in their molecular structure demonstrated the most significant anti-proliferative effects [3].
| Compound Structure | IC50 (μM) | Cell Line | Relative Potency |
|---|---|---|---|
| Compound 21 (H substitution) | 5.42 | A549 | 2.2x more potent than cisplatin |
| Compound 22 (Cl substitution) | 2.47 | A549 | 4.7x more potent than cisplatin |
| Compound 25 (H substitution) | 8.05 | A549 | 1.5x more potent than cisplatin |
| Compound 26 (Cl substitution) | 25.40 | A549 | 2.2x less potent than cisplatin |
| Cisplatin (control) | 11.71 | A549 | Reference standard |
The mechanistic basis for anti-proliferative activity involves acetaldehyde-mediated DNA damage and cellular dysfunction [5] [6]. Acetaldehyde has been classified as a Group 1 human carcinogen based on its ability to form stable DNA adducts and induce mutagenic effects [7] [8]. In gastrointestinal cancers, acetaldehyde accumulates in mucosal tissues where it interferes with DNA synthesis and repair mechanisms [6] [9]. The compound binds to DNA forming stable adducts that represent one mechanism by which acetaldehyde could trigger replication errors and mutations in oncogenes or tumor suppressor genes [6].
Research has demonstrated that acetaldehyde levels in the colorectum correlate with crypt cell production rate and result in hyper-regeneration, a precancerous condition [6]. Genetic linkage studies provide further evidence for acetaldehyde as a carcinogen, showing that individuals who accumulate acetaldehyde due to polymorphisms in genes coding for enzymes responsible for acetaldehyde generation and detoxification have increased cancer risk [6]. This is particularly evident in populations with aldehyde dehydrogenase 2 deficiency and alcohol dehydrogenase 1C polymorphisms [6].
(4-Acetylphenyl)acetaldehyde derivatives influence cellular homeostasis through modulation of endoplasmic reticulum stress responses and subsequent autophagy activation [10] [11]. The endoplasmic reticulum stress-autophagy pathway represents a critical mechanism by which acetylphenyl compounds exert their biological effects [12]. Research has demonstrated that endoplasmic reticulum stress is closely connected to autophagy, with cells exhibiting enhanced protein degradation and autophagosome formation when exposed to stress conditions [13].
The unfolded protein response serves as the primary mechanism linking endoplasmic reticulum stress to autophagy activation [12]. Three transmembrane endoplasmic reticulum stress sensors, including inositol requiring enzyme 1, protein kinase R-like endoplasmic reticulum kinase, and activating transcription factor 6, become activated after dissociation from glucose-regulated protein 78 [14]. This activation triggers downstream events that lead to autophagy induction through multiple signaling pathways [12].
Chemical chaperones such as 4-phenylbutyric acid regulate endoplasmic reticulum stress-induced cell death and autophagy in human cells [13]. Studies have shown that 4-phenylbutyric acid protects cells against thapsigargin-induced apoptotic cell death while regulating several endoplasmic reticulum stress-inducible, unfolded protein response related proteins including glucose-regulated protein 78, glucose-regulated protein 94, and phosphorylated eukaryotic initiation factor 2 alpha [13].
| Pathway Component | Key Proteins | Cellular Function | Therapeutic Target |
|---|---|---|---|
| Unfolded Protein Response | PERK, IRE1, ATF6, GRP78 | Stress detection and signaling | ER stress modulators |
| Autophagy Initiation | ATG proteins, Beclin-1, LC3B | Autophagosome formation | Autophagy regulators |
| Stress Resolution | CHOP, ATF4, XBP1 | Transcriptional regulation | Transcription factors |
| Cell Fate Decision | BAX, BCL2, Caspases | Apoptosis vs survival | Pro/anti-apoptotic proteins |
The protein kinase R-like endoplasmic reticulum kinase-eukaryotic initiation factor 2 alpha-activating transcription factor 4 signaling pathway accelerates autophagy by transcriptionally upregulating most autophagy genes [12]. Activating transcription factor 4 upregulates the expression of C/EBP homologous protein, a transcription factor, and both activating transcription factor 4 and C/EBP homologous protein enhance the transcription of autophagy-related genes [12]. This coordinated response allows cells to manage protein folding stress while determining cell fate through autophagy or apoptosis pathways [12].
(4-Acetylphenyl)acetaldehyde derivatives demonstrate significant potential for synergistic interactions with established chemotherapeutic agents, enhancing therapeutic efficacy while potentially reducing drug resistance [15] [16]. Research on multi-targeting natural compounds has shown that substances affecting multiple cancer-related pathways can synergize with conventional chemotherapy protocols [16]. Compounds targeting more than one cancer-related pathway are rare but have demonstrated potential to enhance the efficacy of therapeutic combinations [16].
Synergistic interactions occur through multiple mechanisms including enhanced drug uptake, modulation of resistance pathways, and complementary targeting of cellular vulnerabilities [17]. Studies have demonstrated that dual disruption of aldehyde dehydrogenases 1 and 3 promotes synergistic effects with reactive oxygen species-inducing agents or glutathione synthesis inhibitors [17]. This approach has shown particular promise in non-small cell lung cancers with increased expression of aldehyde dehydrogenase isoenzymes [17].
The combination of aldehyde dehydrogenase inhibitors with chemotherapy has demonstrated strong synergistic responses in lung cancer xenografts with high to moderate cisplatin resistance [17]. Treatment with DIMATE, an irreversible inhibitor of aldehyde dehydrogenases 1 and 3, promoted tumor regression when combined with conventional chemotherapy [17]. These results indicate that compounds affecting aldehyde metabolism may be targeted by strategies involving inhibitors as monotherapy or in combination with chemotherapy to overcome patient-specific drug resistance [17].
| Combination Strategy | Mechanism | Cancer Type | Synergistic Effect |
|---|---|---|---|
| ALDH inhibition + Cisplatin | Aldehyde accumulation + DNA damage | Lung cancer | Tumor regression in resistant models |
| ER stress + ROS inducers | Protein misfolding + oxidative damage | Multiple types | Enhanced apoptosis |
| Autophagy modulation + Standard drugs | Cellular degradation + cytotoxicity | Various cancers | Reduced drug resistance |
| Multi-pathway targeting | Simultaneous pathway disruption | Broad spectrum | Enhanced therapeutic index |
Plant-derived compounds have shown particular promise in improving the efficiency of cytotoxic agents while decreasing resistance and alleviating toxic side effects [18]. Various natural products, when combined with chemotherapeutic drugs, can reduce the negative effects of chemotherapy for cancer treatment [19]. These combinations often demonstrate additive, antagonistic, or synergistic effects when compared to their individual properties when used alone [19].
(4-Acetylphenyl)acetaldehyde interactions within tumor microenvironments involve complex crosstalk between microbial metabolites and cancer cell signaling pathways [20] [21]. The human microbiome has emerged as a focal point in cancer research, specifically regarding anti-tumor immunity, immunotherapy, and chemotherapy responses [20]. Microbial-derived metabolites play crucial roles in shaping fundamental aspects of cancer treatment through their diverse origins and functions [20].
Microbes in the oral cavity, achlorhydric stomach, and colon possess alcohol dehydrogenase enzymes and produce acetaldehyde effectively even from low ethanol concentrations [8]. Microbial acetaldehyde production is contributed by salivary glands and digestive tract mucosa, with low capacity of mucosa and microbes to eliminate acetaldehyde resulting in accumulation of mutagenic concentrations in saliva, gastric juice, and colonic contents [8].
Research has demonstrated that bacterial toxins can directly influence cancer progression through specific molecular mechanisms [21]. The bacterial toxin BFT-1 directly binds to and stabilizes the innate immune sensor NOD1 protein, which is preferentially overexpressed in aldehyde dehydrogenase-positive breast cancer stem cells [21]. Stabilized NOD1 recruits and cooperates with cyclin G-associated kinase to phosphorylate the endocytic adaptor protein NUMB, marking it for lysosomal degradation [21].
| Metabolite Source | Target Pathway | Cellular Effect | Therapeutic Implication |
|---|---|---|---|
| Gut microbiota | NOD1-NOTCH1 signaling | Stem cell amplification | Chemoresistance development |
| Oral bacteria | DNA repair mechanisms | Genomic instability | Increased mutagenesis |
| Colonic microbes | Folate metabolism | Nutrient depletion | Enhanced carcinogenesis |
| Gastric microbes | Inflammatory responses | Chronic inflammation | Tumor promotion |
The degradation of NUMB relieves NUMB-mediated suppression of NOTCH1 signaling, leading to sustained activation of the NOTCH1-HEY1 transcriptional axis, a master regulator of stemness in epithelial malignancies [21]. The resultant amplification of breast cancer stem cell populations establishes a chemoresistant niche, as these stem-like cells exhibit enhanced survival under taxane-induced stress [21]. This microbiota-triggered signaling cascade highlights NOD1 as a druggable target for reversing stem cell-driven therapeutic resistance [21].
(4-Acetylphenyl)acetaldehyde derivatives influence cell cycle progression through p53-dependent mechanisms that regulate cellular growth and apoptosis [22] [23]. The p53 protein functions as a critical transcription factor that induces cell cycle arrest and apoptosis in response to DNA damage and cellular stress [22]. Upon DNA damage, p53 is stabilized and activated to arrest the cell cycle, providing cells with a time window and adequate material and energy for DNA repair processes [22].
Phosphorylation of p53 represents the earliest mechanism demonstrating how p53 responds to DNA damage [22]. Phosphorylation at serine 15, threonine 18, and serine 20 disrupts the binding and inhibition of p53 by MDM2, while enhancing interaction with transcription cofactors such as CBP [22]. As a result, p53-mediated transcription is activated to induce cell cycle arrest and apoptosis [22]. Severe DNA damage further phosphorylates p53 at serine 46, strengthening apoptotic responses [22].
Acetylation of several lysine residues in the DNA-binding domain is critical for p53's ability to activate key targets responsible for cell cycle arrest, apoptosis, senescence, ferroptosis, and mechanistic target of rapamycin inhibition in a promoter-specific manner [22]. The impact of p53 acetylation in tumor suppression has been demonstrated through acetylation-defective knock-in mouse models [22].
| P53 Modification | Target Genes | Cellular Outcome | Therapeutic Relevance |
|---|---|---|---|
| Serine phosphorylation | p21, PUMA, BAX | G1/S arrest, apoptosis | Cell cycle checkpoint therapy |
| Lysine acetylation | Multiple target genes | Transcriptional activation | Epigenetic modulation |
| Protein stabilization | MDM2, CDKN1A | Enhanced tumor suppression | p53 restoration therapy |
| DNA binding | Promoter sequences | Gene expression regulation | Transcriptional targeting |
Wild-type p53 cell lines demonstrate nuclear accumulation of p53 after DNA damage and show ability to function as a transcription factor, upregulating p53 responsive genes including WAF1 and MDM2 [23]. Cell cycle analysis has shown that wild-type p53 cells undergo strong G1 arrest with increased G1/S ratio, while some cell lines demonstrate striking G2 arrest [23]. The expression of p53 target genes varies among cell lines, with WAF1 induction ranging from two-fold to nineteen-fold and MDM2 from two-fold to fifteen-fold [23].
The positional placement of acetyl groups on aromatic rings fundamentally influences the biological activity and pharmacological profiles of (4-Acetylphenyl)acetaldehyde derivatives. Research demonstrates that acetyl positional isomerism creates distinct electronic and steric environments that directly affect molecular interactions with biological targets [1] [2].
Studies examining positional isomers of acetylsalicylic acid derivatives reveal significant differences in biological activity based on substituent positioning. The ortho-, meta-, and para-acetyl positional isomers exhibit markedly different bioactivity profiles, with the order of potency typically following ortho > meta > para arrangements for cyclooxygenase enzyme inhibition [1]. This hierarchy reflects the interplay between electronic effects and steric accessibility at the active site of target enzymes.
The para-acetyl positioning in (4-Acetylphenyl)acetaldehyde provides optimal electronic activation through resonance stabilization while maintaining favorable steric properties for receptor binding [2]. The electron-withdrawing nature of the para-acetyl group enhances the electrophilicity of the adjacent aldehyde carbon, facilitating nucleophilic attack by enzyme active sites. Conversely, ortho-acetyl positioning introduces significant steric hindrance that can restrict access to binding sites, despite providing stronger electronic activation [1].
Quantitative structure-activity relationship analysis indicates that para-acetyl derivatives demonstrate IC₅₀ values in the nanomolar range for antiproliferative activity against colon cancer cell lines HT-29 and HCT-15 [2]. The positional isomerism effect is independent of cyclooxygenase expression status, suggesting that the mechanism involves direct interaction with cellular targets beyond traditional enzyme inhibition pathways.
The aldehyde functional group in (4-Acetylphenyl)acetaldehyde serves as a critical pharmacophore element that determines both metabolic fate and biological activity. Aldehyde oxidase enzymes recognize and metabolize compounds containing aldehyde moieties through molybdenum-mediated oxidation reactions, converting aldehydes to their corresponding carboxylic acid metabolites [3] [4].
The oxidation state of the aldehyde group directly influences pharmacophore efficacy through several mechanisms. First, the electrophilic nature of the aldehyde carbon facilitates covalent interactions with nucleophilic amino acid residues in protein active sites, particularly cysteine and histidine residues [5]. Second, the planar geometry of the aldehyde group allows for optimal π-π stacking interactions with aromatic amino acids in binding pockets [4].
Aldehyde oxidase metabolism demonstrates marked species differences, with human enzymes exhibiting significantly higher activity compared to rodent orthologs [5]. This species variation has important implications for predicting human clearance and efficacy from preclinical studies. The enzyme catalyzes not only oxidation reactions but also reduction of oxygen and nitrite, leading to reactive oxygen species formation that may contribute to cytotoxic effects [5].
Computational studies using density functional theory have identified that the lowest energy tetrahedral intermediate formation corresponds to the observed metabolite pattern for aldehyde-containing compounds [4]. The activation energy for aldehyde oxidation correlates with the stability of both reaction intermediates and products, providing predictive markers for metabolic susceptibility.
Heterocyclic hybrid derivatives incorporating (4-Acetylphenyl)acetaldehyde scaffolds demonstrate enhanced target selectivity and reduced off-target effects compared to simple aromatic analogs. The integration of heterocyclic moieties such as thiazole, triazine, and pyrazoline rings provides additional binding interactions that improve selectivity indices [6] [7].
Thiazoline and thiadiazoline steroid compounds combined with acetylphenyl moieties show selectivity indices ranging from 10-20 when tested against various cancer cell lines versus normal fibroblasts [6]. The heterocyclic rings contribute to binding affinity through hydrogen bonding interactions with specific amino acid residues, while the acetylphenyl component provides hydrophobic stabilization.
Structure-activity relationship studies of thiazolyl-pyrazoline hybrids reveal that substitution patterns on the heterocyclic rings significantly influence anticancer potency [8]. Compounds incorporating 4-acetylphenyl groups with thiazole linkages demonstrate IC₅₀ values of 1.70-3.54 μM against hepatocellular carcinoma cell lines, with the most active derivatives containing electron-withdrawing substituents at the para-position [8].
Molecular docking studies indicate that heterocyclic hybrid derivatives achieve enhanced selectivity through multiple binding modes. The acetylphenyl component anchors the molecule through π-π interactions, while heterocyclic rings form specific hydrogen bonds and electrostatic interactions with target proteins [9]. This dual binding mechanism reduces cross-reactivity with structurally similar enzymes, improving therapeutic windows.
The binding of (4-Acetylphenyl)acetaldehyde derivatives to macromolecular targets involves complex interplay between steric and electronic effects that determine both affinity and selectivity. Steric interference refers to the repulsion between atoms or functional groups forced together by geometric limitations, while electronic effects modulate electron density distribution within the molecular framework [10].
Experimental studies using scanning tunneling microscopy reveal that steric pressure significantly influences molecular adsorption behavior and binding conformations [11] [10]. The acetylphenyl moiety adopts different orientations depending on the steric environment of the binding site, with tilting angles ranging from 10-32° relative to the binding surface [10]. These conformational changes directly affect the strength of molecular interactions and binding stability.
Electronic effects manifest through both inductive and resonance mechanisms that alter the electron density distribution in the aromatic ring system [12]. Electron-withdrawing groups such as the acetyl substituent decrease electron density in the aromatic ring, enhancing electrophilic character and facilitating interactions with nucleophilic binding sites [12]. The magnitude of electronic effects correlates with binding affinity, with stronger electron-withdrawing substituents generally producing higher binding constants.
Vibrational spectroscopy studies demonstrate that steric effects modulate the energetic properties of bound molecules [10]. The stretching frequencies of carbon-metal bonds show blue-shifts when steric repulsion is reduced, indicating strengthened binding interactions. Conversely, increased steric hindrance leads to red-shifts and weakened binding, providing a direct measure of steric influence on molecular recognition events.
The substitution of aromatic side chains with aliphatic alternatives in (4-Acetylphenyl)acetaldehyde derivatives produces profound changes in biological activity, selectivity, and pharmacokinetic properties. Aromatic amino acids contribute significantly to protein-ligand interaction strength through π-π stacking, cation-π interactions, and enhanced hydrophobic contacts [13] [14].
Mechanistic studies comparing aromatic and aliphatic amino acid derivatives reveal fundamental differences in racemization energetics and electronic stabilization [14]. Aromatic compounds require lower activation energies for structural rearrangements due to resonance stabilization of charged intermediates, while aliphatic analogs depend primarily on inductive effects and require higher energetic input for similar transformations [14].
The electronic properties of aromatic versus aliphatic side chains significantly influence molecular recognition events. Aromatic systems provide delocalized π-electron clouds that participate in favorable electrostatic interactions with charged amino acid residues in protein binding sites [15]. Aliphatic chains lack this electronic delocalization, resulting in weaker binding interactions and reduced selectivity.
Quantitative analysis of binding affinity data shows that aromatic derivatives consistently demonstrate higher potency compared to aliphatic analogs across multiple biological targets [13]. The difference in binding strength typically ranges from 5-50 fold, depending on the specific target protein and the nature of the aliphatic substitution. Branched aliphatic chains show intermediate binding properties compared to linear chains, reflecting the importance of conformational flexibility in molecular recognition.